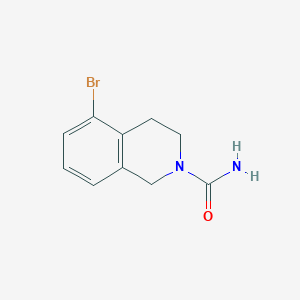

5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide

CAS No.: 2123438-27-5

Cat. No.: VC2784033

Molecular Formula: C10H11BrN2O

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2123438-27-5 |

|---|---|

| Molecular Formula | C10H11BrN2O |

| Molecular Weight | 255.11 g/mol |

| IUPAC Name | 5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxamide |

| Standard InChI | InChI=1S/C10H11BrN2O/c11-9-3-1-2-7-6-13(10(12)14)5-4-8(7)9/h1-3H,4-6H2,(H2,12,14) |

| Standard InChI Key | JFZIXARQFCWQMM-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=C1C(=CC=C2)Br)C(=O)N |

| Canonical SMILES | C1CN(CC2=C1C(=CC=C2)Br)C(=O)N |

Introduction

Chemical Identity and Structure

5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide is identified by the CAS number 2123438-27-5. It has the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol. The compound belongs to the isoquinoline family, which is renowned for its diverse biological activities and applications in pharmaceutical development.

Structurally, the compound consists of a partially saturated isoquinoline core (3,4-dihydroisoquinoline) with a bromine atom at the 5-position and a carboxamide group (-CONH2) at the 2-position. This specific arrangement of functional groups contributes to the compound's chemical properties and potential biological activities.

Table 1: Chemical Identity of 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide

| Property | Value |

|---|---|

| CAS Number | 2123438-27-5 |

| Molecular Formula | C10H11BrN2O |

| Molecular Weight | 255.11 g/mol |

| Chemical Family | Isoquinoline derivatives |

Functional Groups and Their Significance

The 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide molecule contains several key functional groups that define its chemical behavior and biological potential. Understanding these structural elements is essential for comprehending the compound's reactivity and applications.

Isoquinoline Core

The isoquinoline core is a prevalent structural motif in many bioactive compounds, suggesting that 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide may exhibit similar biological significance. The nitrogen atom in the isoquinoline ring serves as a potential hydrogen bond acceptor, which can be crucial for interactions with biological targets.

Bromine Substituent

The bromine atom at the 5-position represents a key structural feature that significantly influences the compound's properties. As a halogen substituent, bromine introduces several important characteristics to the molecule:

The presence of bromine increases the lipophilicity of the compound, potentially enhancing its membrane permeability. This property is particularly important for drug candidates, as it can affect absorption and distribution within biological systems. Additionally, the electronegative nature of bromine alters the electronic distribution within the aromatic system, potentially influencing the reactivity of neighboring positions.

Perhaps most significantly, the bromine atom provides a versatile handle for further chemical modifications. Through various cross-coupling reactions (such as Suzuki, Stille, or Sonogashira couplings), the bromine can be replaced with different functional groups, facilitating the creation of diverse chemical libraries based on this scaffold.

Carboxamide Group

The carboxamide group (-CONH2) at the 2-position is a particularly significant functional feature. This group facilitates hydrogen bonding interactions, which are crucial for binding affinity and specificity when interacting with biological targets such as enzymes and receptors. The carboxamide functionality can act as both a hydrogen bond donor (through the NH2 group) and acceptor (through the carbonyl oxygen), enabling multiple interaction points with protein binding sites.

Applications in Chemical Synthesis

5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide is primarily used as a precursor in the synthesis of biologically active derivatives due to its versatile chemical structure. Its utility in synthetic chemistry stems from several key attributes that make it a valuable building block.

As a Synthetic Intermediate

The compound serves as an important intermediate in the preparation of more complex molecular structures. Its partially saturated isoquinoline core provides a scaffolding upon which additional functional groups can be introduced. The synthesis of 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide involves several chemical reactions, creating opportunities for diversification at multiple stages.

Comparison with Related Compounds

To better understand the properties and potential applications of 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide, it is instructive to compare it with structurally related compounds. This comparative analysis provides insights into how slight structural variations can influence chemical reactivity and biological activity.

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

A closely related compound is tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 215184-78-4), which differs from our compound of interest by having a tert-butyl carboxylate group instead of a carboxamide at the 2-position . With a molecular formula of C14H18BrNO2 and a molecular weight of 312.2 g/mol , this ester derivative represents an important synthetic precursor.

The tert-butyl ester group is commonly used as a protecting group in synthetic chemistry, suggesting that this compound might serve as an intermediate in the synthesis of 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide or other derivatives. The ester functionality would be expected to have different hydrogen bonding capabilities compared to the carboxamide group, potentially resulting in distinct biological interactions.

5-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Another related compound is 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1109230-25-2) . This molecule features a lactam structure with the carbonyl group at the 1-position rather than a carboxamide at the 2-position. This structural rearrangement significantly alters the compound's electronic distribution and three-dimensional shape.

The lactam functionality in 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one creates a more rigid structure compared to 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide. This rigidity, combined with the different positioning of hydrogen bond donors and acceptors, would be expected to result in different binding profiles with biological targets.

Table 2: Comparison of 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide | 2123438-27-5 | C10H11BrN2O | 255.11 g/mol | Carboxamide at 2-position |

| tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | 215184-78-4 | C14H18BrNO2 | 312.2 g/mol | tert-Butyl carboxylate at 2-position |

| 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 1109230-25-2 | C9H8BrNO | 226.07 g/mol | Lactam structure with carbonyl at 1-position |

Research Status and Future Directions

Current Knowledge Gaps

Several aspects of 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide warrant further investigation:

Detailed physicochemical characterization, including solubility profiles, stability under various conditions, and spectroscopic data, would provide valuable information for researchers working with this compound. Comprehensive biological screening to identify specific targets and activities would help elucidate the compound's therapeutic potential. Additionally, structure-activity relationship studies with various derivatives would guide the development of more potent and selective compounds based on this scaffold.

Future Research Opportunities

Future research directions for 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide might include:

-

Development of efficient and scalable synthetic routes with improved yields and purity

-

Exploration of functionalization at various positions to create diverse chemical libraries

-

Detailed biological evaluation to identify specific pharmacological activities

-

Investigation of potential therapeutic applications in areas such as inflammation, pain management, or other medical conditions

-

Computational studies to predict binding modes with potential biological targets

These research efforts could significantly expand our understanding of 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide and potentially lead to the development of novel therapeutic agents based on this chemical scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume